molecular formula C15H9BrF2N2OS B2666846 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide CAS No. 392237-02-4

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide

Cat. No.: B2666846
CAS No.: 392237-02-4
M. Wt: 383.21
InChI Key: PGJIYBKLFOPXNR-XDJHFCHBSA-N
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Description

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide typically involves a multi-step process. One common method starts with the reaction of 2-amino-5-bromobenzenethiol with phosgene (COCl2) in toluene at room temperature to form the intermediate 6-bromo-3-methylbenzo[d]thiazol-2(3H)-one . This intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives of the original compound.

Scientific Research Applications

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide involves its interaction with specific molecular targets. For example, its antibacterial activity is believed to result from the inhibition of bacterial enzymes or disruption of bacterial cell membranes . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which can enhance its biological activity and stability. The combination of these halogens in the benzothiazole and benzamide moieties contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrF2N2OS/c1-20-11-6-5-8(16)7-12(11)22-15(20)19-14(21)13-9(17)3-2-4-10(13)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJIYBKLFOPXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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